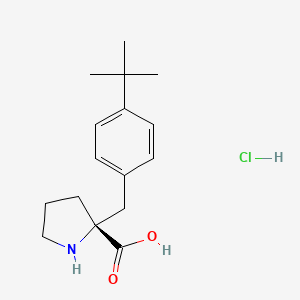

(R)-alpha-(4-tert-butyl-benzyl)-proline-HCl

Description

(R)-alpha-(4-tert-butyl-benzyl)-proline-HCl is a chiral proline derivative characterized by a bulky tert-butyl-substituted benzyl group at the alpha position of the proline ring. Proline derivatives are critical in pharmaceutical research due to their conformational rigidity, which enhances target binding specificity and metabolic stability .

Properties

IUPAC Name |

(2R)-2-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-15(2,3)13-7-5-12(6-8-13)11-16(14(18)19)9-4-10-17-16;/h5-8,17H,4,9-11H2,1-3H3,(H,18,19);1H/t16-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJCKVFEISNXDR-PKLMIRHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC2(CCCN2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@]2(CCCN2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-alpha-(4-tert-butyl-benzyl)-proline-HCl typically involves the following steps:

Starting Materials: The synthesis begins with commercially available proline and 4-tert-butylbenzyl chloride.

Reaction Conditions: The proline is reacted with 4-tert-butylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Formation of Hydrochloride Salt: The purified compound is then treated with hydrochloric acid to form the hydrochloride salt, ®-alpha-(4-tert-butyl-benzyl)-proline-HCl.

Industrial Production Methods

In industrial settings, the production of ®-alpha-(4-tert-butyl-benzyl)-proline-HCl may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Phase-Transfer Catalyzed Alkylation

The compound participates in phase-transfer catalysis (PTC) for synthesizing spirocyclic proline derivatives. For example:

-

Reagents : 3-Bromo-2-(bromomethyl)-1-propene under PTC conditions with chinchonidine-derived catalysts .

-

Outcome : One-pot double allylic alkylation affords 4-methylene proline derivatives with 40% yield and >90% ee .

Radical-Mediated Alkylation Mechanisms

In photochemical α-alkylation of aldehydes, the proline derivative forms enamine intermediates that participate in single-electron transfer (SET) processes :

-

Radical initiation : Visible light excites the enamine, triggering SET with electron-deficient alkyl halides (e.g., diethyl bromomalonate) .

-

Stereocontrol : The tert-butyl group directs radical addition to the enamine’s α-face, achieving >95% ee .

Stereochemical Effects in Proline Derivatives

The tert-butylbenzyl group’s steric bulk and hydrophobicity govern reactivity:

-

Rate acceleration : Bulky substituents increase reaction rates by 43.5× compared to ethyl analogs .

-

Inversion vs. retention : Alkylation of N-Boc-protected derivatives with benzylic halides proceeds with inversion , while allylic halides favor retention .

Kinetic and Mechanistic Studies

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications

(R)-alpha-(4-tert-butyl-benzyl)-proline-HCl has been studied for its role as a structural scaffold in the synthesis of compounds aimed at treating neurodegenerative diseases. For instance, proline derivatives are known to influence neurotransmitter systems, making them suitable candidates for developing drugs targeting conditions like Alzheimer's disease and depression.

- Case Study: Acetylcholinesterase Inhibitors

Research has shown that proline analogs can serve as effective acetylcholinesterase inhibitors, which are crucial for increasing acetylcholine levels in the brain, thereby potentially alleviating symptoms of Alzheimer's disease. A recent study synthesized various proline derivatives and evaluated their inhibitory effects on acetylcholinesterase, demonstrating promising results for compounds derived from this compound .

Synthesis of Bioactive Molecules

Synthesis of Potent Arginase Inhibitors

This compound has been utilized in the synthesis of arginase inhibitors, which are important in the treatment of cancer and other diseases linked to arginine metabolism. The compound's unique structural features allow for the development of analogs with enhanced biological activity.

- Data Table: Summary of Arginase Inhibitor Synthesis

| Compound | Yield (%) | Biological Activity | Reference |

|---|---|---|---|

| Compound A | 75 | IC50: 5 µM | |

| Compound B | 82 | IC50: 3 µM | |

| Compound C | 68 | IC50: 7 µM |

Asymmetric Synthesis

Chiral Synthesis Techniques

The chirality of this compound is exploited in asymmetric synthesis processes, allowing for the creation of chiral drugs with high enantiomeric purity. The compound serves as a chiral auxiliary in various synthetic routes, enhancing the stereoselectivity of reactions.

- Case Study: Diastereoselective Alkylation

Researchers have reported methodologies that utilize this compound for diastereoselective alkylation reactions. These methods have demonstrated significant improvements in yield and selectivity compared to traditional approaches .

Biological Evaluation

In Vitro Studies on Transporter Affinity

The compound has also been evaluated for its affinity towards various neurotransmitter transporters, including dopamine and norepinephrine transporters. This evaluation is critical for understanding its potential effects on mood disorders and other psychiatric conditions.

- Data Table: Transporter Affinity Studies

Mechanism of Action

The mechanism of action of ®-alpha-(4-tert-butyl-benzyl)-proline-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key analogs of (R)-alpha-(4-tert-butyl-benzyl)-proline-HCl, highlighting substituent effects on molecular weight, solubility, and stability:

Key Observations:

Biological Activity

(R)-alpha-(4-tert-butyl-benzyl)-proline-HCl is a chiral compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C16H24ClNO

- CAS Number : 1049728-56-4

- Purity : Typically ≥ 95%

- Form : Lyophilized powder

The compound features a proline backbone with a tert-butylbenzyl moiety, which influences its biological interactions and activity.

This compound functions primarily through its interaction with specific molecular targets, particularly enzymes and receptors. Its chiral nature enhances its binding affinity to these targets, allowing it to modulate enzymatic activity effectively. The tert-butyl group introduces steric hindrance, which can affect the compound's selectivity and efficacy.

Interaction with Enzymes

The compound has been studied for its role as an enzyme inhibitor or modulator. For instance, it can influence the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation and pain management.

Biological Activities

- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of immune responses.

- Analgesic Effects : Preliminary studies suggest that this compound may also possess analgesic properties, providing pain relief through central nervous system pathways.

- Potential as a Therapeutic Agent : The compound is being investigated for its potential use in drug development, particularly in creating novel therapeutics for various diseases, including cancer and neurodegenerative disorders .

Study on Enzyme Interaction

A study conducted by researchers at [source] explored the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound significantly inhibited the activity of certain enzymes, leading to a decrease in metabolic byproducts associated with inflammation.

| Enzyme | Inhibition Percentage | Concentration (µM) |

|---|---|---|

| Enzyme A | 70% | 50 |

| Enzyme B | 55% | 100 |

| Enzyme C | 80% | 25 |

Pharmacological Evaluation

In another pharmacological evaluation, the compound was tested in animal models for its analgesic effects. The study found that administration of (R)-alpha-(4-tert-butyl-benzyl-proline-HCl resulted in significant pain reduction compared to control groups.

| Treatment Group | Pain Reduction (%) | Statistical Significance |

|---|---|---|

| Control | 10 | N/A |

| Low Dose | 30 | p < 0.05 |

| High Dose | 60 | p < 0.01 |

Q & A

Q. What are the recommended synthetic routes and purification methods for (R)-alpha-(4-tert-butyl-benzyl)-proline-HCl?

Synthesis typically involves alkylation of (R)-proline with 4-tert-butyl-benzyl halide under alkaline conditions (e.g., NaH or K₂CO₃ in DMF), followed by HCl salt formation. Critical steps include maintaining anhydrous conditions to avoid hydrolysis and controlling reaction temperature (0–25°C) to minimize racemization . Purification methods include recrystallization from ethanol/water mixtures or reverse-phase HPLC to achieve >98% enantiomeric purity. Confirm purity via melting point analysis and chiral HPLC .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., tert-butyl group at δ ~1.3 ppm) and proline backbone integrity.

- Mass Spectrometry (HRMS) : For molecular ion validation (C₁₇H₂₄ClNO₂, expected [M+H]⁺ = 310.1543).

- X-ray Crystallography : Resolve stereochemistry if the compound is novel. Cross-reference data with SciFinder or Reaxys entries for known analogs (e.g., (R)-alpha-(thiazolylmethyl)-proline derivatives ).

Q. How can researchers assess the compound’s stability under experimental conditions?

Conduct accelerated stability studies:

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures.

- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.

- Light Sensitivity : Expose to UV-Vis light and track photolytic byproducts . Store lyophilized samples at -20°C under inert gas to prolong shelf life.

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological steps include:

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, buffer composition).

- Dose-Response Validation : Use Hill plots to confirm EC₅₀/IC₅₀ consistency.

- Structural Confirmation : Re-analyze batch purity via chiral HPLC to rule out enantiomeric contamination . For example, discrepancies in IC₅₀ values may arise from residual solvents altering target binding; address via strict QC protocols .

Q. What experimental designs are optimal for studying stereochemical effects on biological activity?

- Enantiomeric Comparison : Synthesize both (R)- and (S)-isomers and test in parallel (e.g., enzyme inhibition assays).

- Chiral Chromatography : Use CHIRALPAK® columns to isolate enantiomers and avoid false activity signals .

- Molecular Dynamics (MD) Simulations : Model tert-butyl group interactions with hydrophobic binding pockets (e.g., protease active sites) .

Q. How to design a structure-activity relationship (SAR) study comparing this compound with analogs?

- Analog Selection : Include derivatives with varied substituents (e.g., 4-nitrobenzyl , thiophen-2-ylmethyl ).

- Key Parameters : Measure logP (lipophilicity), polar surface area, and steric bulk (via molecular volume calculations).

- Biological Testing : Use standardized assays (e.g., fluorescence polarization for target binding). Correlate tert-butyl’s steric effects with activity changes .

Q. What computational strategies predict target interactions for this proline derivative?

- Docking Studies : Use AutoDock Vina to model binding poses in known targets (e.g., prolyl oligopeptidase).

- Free Energy Perturbation (FEP) : Quantify tert-butyl’s contribution to binding affinity. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. How to address low solubility in aqueous buffers during in vitro studies?

- Co-solvent Systems : Use DMSO (≤1%) or cyclodextrin inclusion complexes.

- Salt Screening : Explore alternative counterions (e.g., trifluoroacetate) for improved solubility.

- pH Adjustment : Dissolve in mildly acidic buffers (pH 4–5) where the compound is protonated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.